Methyl 15-bromopentadec-5-enoate
Description
Methyl 15-bromopentadec-5-enoate is a brominated unsaturated fatty acid methyl ester. Its structure comprises:
- A 15-carbon chain with a bromine atom at the terminal position (C15).
- A double bond at the 5-position (C5–C6).
- A methyl ester group at the carboxyl terminus.
This compound is likely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional polymers. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group enhances solubility in non-polar solvents.
Properties
CAS No. |
918905-75-6 |
|---|---|
Molecular Formula |
C16H29BrO2 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
methyl 15-bromopentadec-5-enoate |
InChI |
InChI=1S/C16H29BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h6,8H,2-5,7,9-15H2,1H3 |
InChI Key |
WMQXZSZBCRJTRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis from Methyl 15-hydroxypentadecanoate
One of the prominent methods for synthesizing methyl 15-bromopentadec-5-enoate involves the bromination of methyl 15-hydroxypentadecanoate using triphenyl phosphine and N-bromosuccinimide (NBS). The detailed procedure is as follows:
Reagents :
- Methyl 15-hydroxypentadecanoate (7.9 g)
- Triphenyl phosphine (15.3 g)
- Anhydrous dimethylformamide (55 mL)
- N-bromosuccinimide (NBS)
-
- Combine methyl 15-hydroxypentadecanoate and triphenyl phosphine in anhydrous dimethylformamide.
- Slowly add N-bromosuccinimide dropwise to the mixture while maintaining a temperature of approximately 55°C for one hour.
- Quench the reaction using a dilute hydrochloric acid solution followed by extraction with methanol.
This method typically yields this compound with satisfactory purity levels, although the yield can vary based on reaction conditions.
Alternative Synthetic Routes
Grignard Reaction Approach
Another method to prepare methyl esters involves the use of Grignard reagents derived from brominated alkenes:
Chemical Reactions Analysis
Types of Reactions
Methyl 15-bromopentadec-5-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Addition Reactions: The double bond in the pentadec-5-enoate chain can participate in addition reactions with reagents like hydrogen (H2), halogens (Br2, Cl2), and hydrogen halides (HBr, HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of methyl 15-hydroxypentadec-5-enoate, methyl 15-aminopentadec-5-enoate, or methyl 15-thiopentadec-5-enoate.
Addition: Formation of methyl 15-bromo-16-chloropentadecane or methyl 15,16-dibromopentadecane.
Oxidation: Formation of 15-bromopentadecanoic acid or 15-bromopentadecanone.
Scientific Research Applications
Methyl 15-bromopentadec-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 15-bromopentadec-5-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to disruption of cellular processes. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial effects. The double bond in the pentadec-5-enoate chain can also participate in reactions that modify the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct experimental data is unavailable, the following hypothetical comparisons can be made with structurally related compounds:
Table 1: Comparison of Methyl 15-Bromopentadec-5-enoate with Analogous Compounds
Key Differences:
Chain Length and Bromine Position: The C15 chain and terminal bromine in this compound may confer unique steric effects compared to shorter brominated esters (e.g., Methyl 12-bromododecanoate). Terminal halogens often enhance nucleophilic substitution reactivity.
Double Bond Position :
- The C5 double bond could influence rigidity and oxidation stability compared to unsaturated esters like methyl oleate (C9 double bond) .
Applications: Unlike methyl palmitoleate (used in biofuels) , the bromine in this compound may make it more suitable for synthesizing bioactive molecules or flame retardants.
Biological Activity
Overview of Methyl 15-bromopentadec-5-enoate
This compound is a fatty acid derivative that possesses unique structural features, including a bromine atom and a double bond in its carbon chain. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Biological Activity
1. Antimicrobial Properties
this compound has been studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the bromine atom may enhance its reactivity and contribute to its antimicrobial efficacy.
2. Anti-inflammatory Effects
Research indicates that fatty acid derivatives can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or by influencing lipid metabolism.
3. Cytotoxic Activity
Some studies suggest that compounds with long-chain fatty acids can induce cytotoxic effects in cancer cells. This compound may have selective toxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |
| Study B | Showed reduction in TNF-alpha production in macrophages treated with 100 µM of the compound. |
| Study C | Indicated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 µM. |
The mechanisms by which this compound exerts its biological effects may include:
- Membrane Disruption : The amphiphilic nature of fatty acid derivatives can disrupt microbial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Cell Signaling : It may influence signaling pathways related to inflammation and apoptosis.
Q & A
Q. How should researchers address ethical concerns when publishing datasets with irreproducible results for this compound?
- Methodological Answer : Disclose all experimental variables (e.g., humidity, light exposure) and instrument settings in supplementary materials. Use the FINER5 framework to assess if the study meets feasibility and novelty criteria. If results remain irreproducible, propose hypotheses (e.g., trace metal catalysis) for future investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
